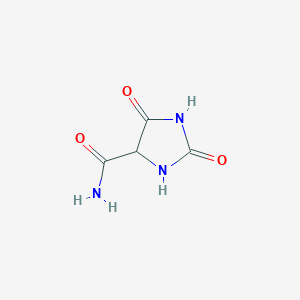

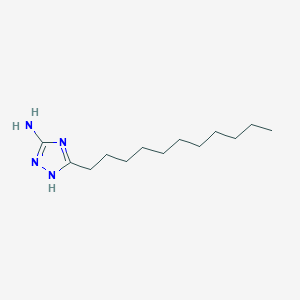

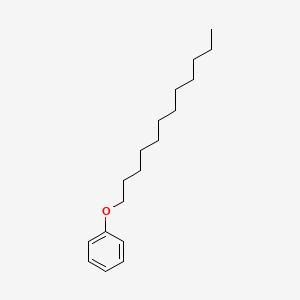

![molecular formula C7H6N2O B1362532 1H-Pirrolo[3,2-b]piridin-2(3H)-ona CAS No. 32501-05-6](/img/structure/B1362532.png)

1H-Pirrolo[3,2-b]piridin-2(3H)-ona

Descripción general

Descripción

1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la Quinasa

Este compuesto se utiliza en la preparación de inhibidores de quinasas, que son cruciales en el estudio de la señalización celular y la investigación del cáncer. Los inhibidores de quinasas pueden bloquear ciertas proteinquinasas y se han convertido en una clase importante de fármacos utilizados en la terapia del cáncer .

Inhibidores de FGFR

“1H-Pirrolo[3,2-b]piridin-2(3H)-ona” los derivados se han diseñado como potentes inhibidores de los receptores del factor de crecimiento de fibroblastos (FGFR), que desempeñan un papel significativo en el crecimiento tumoral, la angiogénesis y la metástasis .

Evaluación Biológica

El compuesto se ha evaluado por sus efectos sobre las capacidades de migración e invasión celular, particularmente en líneas celulares de cáncer, lo cual es esencial para comprender la progresión y metástasis del cáncer .

Síntesis Química

Sirve como bloque de construcción en la síntesis química de varios compuestos orgánicos debido a su naturaleza reactiva y versatilidad estructural .

Mecanismo De Acción

Target of Action

The primary targets of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one, has shown potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Biochemical Pathways

The activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The downstream signaling pathways activated include RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is noted that compound 4h, a derivative with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .

Result of Action

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It’s worth noting that the fgfr family is found across various tissue types and expressed to different extents under varying conditions , suggesting that the cellular environment could potentially influence the compound’s action.

Análisis Bioquímico

Biochemical Properties

1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of protein tyrosine kinases and protein serine/threonine kinases . These enzymes are vital for various cellular processes, including cell division, differentiation, and signal transduction. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and modulating downstream signaling pathways .

Cellular Effects

The effects of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting the fibroblast growth factor receptor (FGFR) signaling pathway . This inhibition leads to reduced cell migration and invasion, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts various signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival . Additionally, the compound can induce changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and migration .

Dosage Effects in Animal Models

The effects of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .

Metabolic Pathways

1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and membrane permeability .

Subcellular Localization

The subcellular localization of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with its target enzymes and modulates cellular processes .

Propiedades

IUPAC Name |

1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRRHTILSRVFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311594 | |

| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32501-05-6 | |

| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32501-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-2H-pyrrolo(3,2-b)pyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032501056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32501-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known synthetic pathways to obtain 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives?

A1: Research indicates that 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives can be synthesized by reacting specific aryl- and benzylsulfanopyridinium amidates with an excess amount of diphenylketene. [] This reaction proceeds distinctly from the reaction with a limited amount of diphenylketene, which yields a spiro-fused ring system instead. []

Q2: Besides the synthetic route, is there any structural information available for 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives?

A2: While the provided abstracts don't offer detailed structural data for 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one itself, they highlight that derivatives often incorporate various substituents. These can include a bivalent (C1-C5)alkylene chain (potentially substituted), piperidinyl groups (with potential substitutions), hydrogen atoms, halogens, alkyl groups, hydroxy groups, and alkoxy groups. [] This suggests a versatile scaffold amenable to structural modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

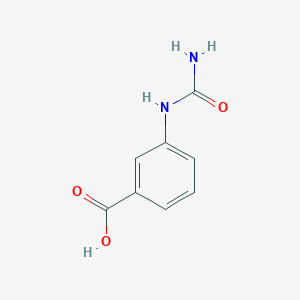

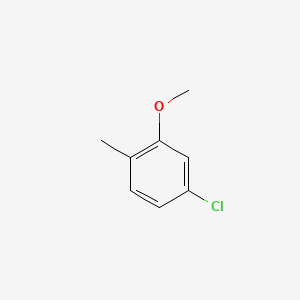

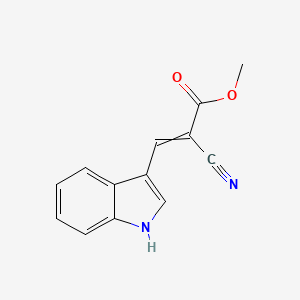

![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)

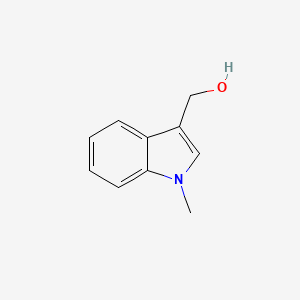

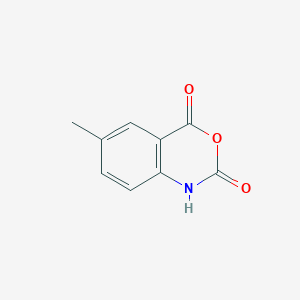

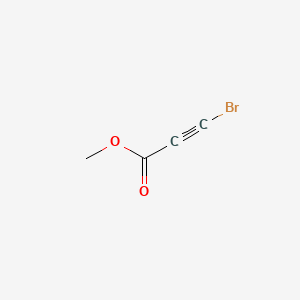

![Ethyl 4-[(mercaptoacetyl)amino]benzoate](/img/structure/B1362454.png)

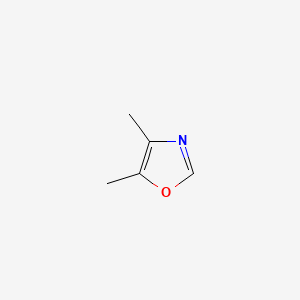

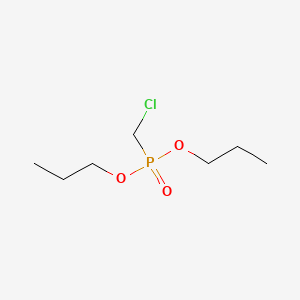

![2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1362461.png)